N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a multifaceted structure. The combination of quinoline, thiazole, and benzo dioxole groups offers unique chemical properties, making this compound significant in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation typically involves a multi-step synthesis:
Formation of the 3,4-dihydroquinolin-1(2H)-yl group: : This involves the reduction of quinoline derivatives.
Linking to thiazole: : The 2-oxoethyl group is introduced using a Friedel-Crafts acylation, followed by cyclization to form the thiazole ring.
Connecting to benzo[d][1,3]dioxole-5-carboxamide: : The final step is amidation, linking the thiazole to the benzo[d][1,3]dioxole-5-carboxamide group.
Industrial Production Methods
Scalable synthesis in industrial settings often leverages microwave-assisted organic synthesis (MAOS) for reaction acceleration and yield optimization. Advanced purification techniques, like column chromatography and recrystallization, ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation, particularly at the quinoline ring.
Reduction: : Reductive amination is common to synthesize derivatives.
Substitution: : Electrophilic and nucleophilic substitutions occur primarily at the thiazole ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), under acidic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Halogenated solvents and strong bases or acids.
Major Products Formed
Reactions lead to various derivatives:
Oxidation: : Quinoline oxides.
Reduction: : Amines and hydrides.
Substitution: : Varied functionalized thiazoles.
Scientific Research Applications
Chemistry
Utilized as a precursor for synthesizing complex organic molecules and in materials science for polymer synthesis.
Biology and Medicine
Investigated for anticancer properties, targeting specific cellular pathways. Its structural motifs enable binding to various biological targets, potentially useful in drug design.
Industry
Used in the development of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with multiple cellular targets, notably:
Protein Kinases: : Inhibiting specific kinases, affecting cell proliferation and apoptosis.
DNA Intercalation: : Modifies DNA structure, interfering with replication and transcription processes.
Comparison with Similar Compounds
Compared to other thiazole-quinoline compounds, its unique amidation with benzo[d][1,3]dioxole offers enhanced biological activity and stability.
Similar Compounds
4-(2-(1H-indol-3-yl)ethanone)thiazole
2-(4-aminophenyl)benzo[d][1,3]dioxole-5-carboxamide
Each has distinctive properties, but none combine the exact functionalities present in N-(4-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, making it a compound of significant interest in research and industrial applications.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-20(25-9-3-5-14-4-1-2-6-17(14)25)11-16-12-30-22(23-16)24-21(27)15-7-8-18-19(10-15)29-13-28-18/h1-2,4,6-8,10,12H,3,5,9,11,13H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUEGNNRSOPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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